molecular formula C23H23N5O5 B2408940 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide CAS No. 900008-83-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2408940
CAS No.: 900008-83-5
M. Wt: 449.467
InChI Key: YSDHYFYOZQYRRL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Molecular Structure Analysis

The molecular structure of this compound is C18H21N5O2. It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines .


Chemical Reactions Analysis

The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C18H21N5O2, and its molecular weight is 339.399.

Scientific Research Applications

Synthetic Approaches and Chemical Properties Several studies have been dedicated to synthesizing pyrazolo[3,4-d]pyrimidine analogues due to their potent antitumor properties. For example, Taylor and Patel (1992) described a principal synthetic step involving a palladium-catalyzed C-C coupling, which proved to be significant for preparing potent antitumor agents (Taylor & Patel, 1992). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlighted the versatility of pyrazolo[3,4-d]pyrimidine derivatives in producing compounds with significant biological activities (Deohate & Palaspagar, 2020).

Biological Activities and Therapeutic Potential The exploration of pyrazolo[3,4-d]pyrimidine derivatives has extended to their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, Abdellatif et al. (2014) synthesized new derivatives and tested their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, where compounds displayed significant inhibitory activity, underscoring their therapeutic potential (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Another study by Hafez, El-Gazzar, and Al-Hussain (2016) evaluated the antimicrobial and anticancer activities of novel pyrazole derivatives, finding some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Pharmacological Studies and Mechanisms of Action Further investigations into the mechanisms of action and pharmacological properties of these compounds include the study of novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands, revealing their potential in vivo as PET-radiotracers for neuroinflammation, indicating their significance in neuropharmacological research (Damont et al., 2015).

Future Directions

The compound and its derivatives could be further explored for their potential pharmacological activities. Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-13-6-7-16(8-14(13)2)28-21-17(11-25-28)23(30)27(12-24-21)26-22(29)15-9-18(31-3)20(33-5)19(10-15)32-4/h6-12H,1-5H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHYFYOZQYRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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